molecular formula C6H10O4 B2824552 2-[(3R)-Oxolan-3-yl]oxyacetic acid CAS No. 2171182-32-2

2-[(3R)-Oxolan-3-yl]oxyacetic acid

Cat. No.: B2824552
CAS No.: 2171182-32-2
M. Wt: 146.142
InChI Key: ZZEMYDVVPYLDBT-RXMQYKEDSA-N
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Description

2-[(3R)-Oxolan-3-yl]oxyacetic acid (CAS 766539-53-1) is a chiral organic compound of high interest in research and development, particularly in medicinal chemistry and synthetic organic chemistry. With a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol , this molecule features a tetrahydrofuran (oxolane) ring linked via an ether bond to an acetic acid group, a structure that makes it a valuable bifunctional building block. The presence of the (3R) stereocenter provides a specific three-dimensional configuration, which is critical for investigating stereospecific interactions in biological systems or for creating chiral materials. This compound is primarily used in research settings as a key intermediate or precursor in the synthesis of more complex molecules. Its molecular structure suggests potential applications in the development of pharmaceuticals, agrochemicals, and ligands for catalysis. The carboxylic acid moiety allows for further functionalization through amidation or esterification, while the oxolane ring can contribute to the solubility and pharmacokinetic properties of the resulting compound. Researchers value this chiral scaffold for probing structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3R)-oxolan-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEMYDVVPYLDBT-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Techniques for Characterization and Enantiopurity Assessment of 2 3r Oxolan 3 Yl Oxyacetic Acid

Chromatographic Separations for Enantiomeric Analysis

Chromatographic techniques are powerful tools for the separation and quantification of enantiomers. For 2-[(3R)-Oxolan-3-yl]oxyacetic acid, which is a chiral carboxylic acid, several high-performance chromatographic methods are particularly relevant.

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of non-volatile chiral compounds like this compound. springernature.comresearchgate.netphenomenex.com The direct separation of its enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. springernature.comcsfarmacie.czmdpi.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net The differential stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers, enabling their separation and quantification. For carboxylic acids, the mobile phase composition, including the type of organic modifier and the presence of acidic additives, is crucial for achieving optimal resolution. csfarmacie.cz Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of organic solvents, which can be crucial for method development. springernature.commdpi.com

Table 1: Representative Chiral HPLC Conditions for Carboxylic Acid Analogs

ParameterCondition
Column Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C

This table presents typical starting conditions for the chiral separation of carboxylic acids, which would be optimized for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower back pressures. americanpharmaceuticalreview.comresearchgate.netchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase, often with a small amount of a polar organic co-solvent, such as methanol (B129727) or ethanol. americanpharmaceuticalreview.comnih.gov

For the enantiomeric resolution of this compound, SFC with polysaccharide-based CSPs is highly effective. The acidic nature of the analyte often necessitates the use of an acidic additive, like formic acid or trifluoroacetic acid, in the co-solvent to improve peak shape and resolution. chiraltech.comresearchgate.net However, in some cases, the inherent acidity of the CO₂/methanol mobile phase can be sufficient for the analysis of acidic compounds without the need for additional additives. chromatographyonline.comnih.gov The versatility of SFC allows for rapid screening of different columns and mobile phase compositions to identify optimal separation conditions. americanpharmaceuticalreview.comchromatographyonline.com

Table 2: Typical SFC Screening Parameters for Chiral Carboxylic Acids

ParameterCondition
Columns Chiralpak® AD-H, Chiralcel® OJ-H, Lux® Cellulose-2, Lux® Amylose-2
Mobile Phase CO₂ / Methanol with 0.1% Formic Acid
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm

This table illustrates a typical screening setup to quickly find a suitable chiral stationary phase and mobile phase for the separation of acidic enantiomers like this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since this compound is a non-volatile carboxylic acid, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. rsc.orgsigmaaldrich.comsigmaaldrich.com

Common derivatization strategies for carboxylic acids include esterification (e.g., methylation) and silylation. For chiral analysis, the derivatization must proceed without causing racemization of the stereocenter. After derivatization, the resulting volatile ester or silyl (B83357) ester can be separated on a chiral GC column, often one coated with a cyclodextrin (B1172386) derivative. sigmaaldrich.comsci-hub.se The choice of derivatizing agent and the reaction conditions must be carefully optimized to ensure complete conversion and prevent the formation of byproducts. rsc.orgresearchgate.net

Table 3: GC Derivatization and Analysis Strategy for Chiral Carboxylic Acids

StepAgent/ConditionPurpose
Derivatization N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Converts the carboxylic acid to a volatile trimethylsilyl (B98337) (TMS) ester.
GC Column Chirasil-DEX CB (β-cyclodextrin-based)Enantioselective separation of the derivatized enantiomers.
Carrier Gas Helium or HydrogenMobile phase for the separation.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)Detection and quantification of the separated enantiomers.

This table outlines a general workflow for the GC analysis of a chiral carboxylic acid following derivatization.

Capillary Electrophoresis (CE) and Electrokinetic Separation Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatographic methods for chiral analysis. nih.govnih.govbio-rad.com In CE, enantiomers are separated based on their differential migration in an electric field within a narrow capillary. For the separation of acidic compounds like this compound, a chiral selector is added to the background electrolyte (BGE). nih.gov

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govnih.gov The chiral selector forms transient, diastereomeric inclusion complexes with the enantiomers of the analyte. The different formation constants of these complexes lead to different effective electrophoretic mobilities, resulting in their separation. The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are all critical parameters that need to be optimized to achieve enantiomeric resolution. bio-rad.commdpi.com

Table 4: Representative CE Conditions for Enantioseparation of Acidic Compounds

ParameterCondition
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 7.0
Capillary Fused silica, 50 µm i.d., 50 cm total length
Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm

This table provides a typical set of conditions for the chiral separation of an acidic analyte using capillary electrophoresis with a cyclodextrin-based chiral selector.

Spectroscopic Methods for Stereochemical and Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the structural confirmation and stereochemical analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents

NMR spectroscopy can be used to determine the enantiomeric purity of a chiral sample through the use of chiral auxiliary reagents. rsc.org These reagents can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.orgnih.gov

A chiral derivatizing agent reacts with the enantiomers of the analyte to form a pair of covalently bonded diastereomers. Since diastereomers have different physical properties, their corresponding protons will exhibit distinct chemical shifts in the NMR spectrum, allowing for their individual integration and the determination of the enantiomeric excess.

Alternatively, a chiral solvating agent forms non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govnih.govunipi.it This interaction leads to a differential shielding or deshielding of the protons of the analyte's enantiomers, resulting in separate signals in the NMR spectrum. BINOL (1,1'-bi-2-naphthol) and its derivatives are common CSAs used for the enantiodifferentiation of chiral carboxylic acids. nih.gov The selection of the appropriate chiral auxiliary and solvent is crucial for achieving sufficient separation of the NMR signals. nih.gov

Table 5: NMR Analysis using a Chiral Solvating Agent (CSA)

ParameterDescription
Analyte Racemic or enriched sample of this compound
Chiral Solvating Agent (CSA) (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
Solvent Deuterated chloroform (B151607) (CDCl₃) or Deuterated benzene (B151609) (C₆D₆)
NMR Experiment ¹H NMR
Observation Splitting of a characteristic proton signal of the analyte into two separate signals corresponding to the two diastereomeric complexes. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

This table describes the general approach for determining the enantiomeric purity of a chiral carboxylic acid using NMR spectroscopy with a chiral solvating agent.

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its crystalline state. wikipedia.org This method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. d-nb.info

For a molecule like this compound, which may be challenging to crystallize directly, the formation of derivatives or co-crystals can be a strategic approach to obtain single crystals suitable for X-ray diffraction analysis. d-nb.inforesearchgate.net

Derivatives: Chemical modification of the carboxylic acid or the ether functionality to introduce groups that promote crystallization is a common strategy. For instance, reaction with a chiral amine could form a diastereomeric salt, which may have a higher propensity to crystallize. The known absolute configuration of the chiral amine would then allow for the determination of the absolute configuration of the this compound moiety within the crystal structure.

Co-crystals: Co-crystallization involves crystallizing the target molecule with a second, pharmaceutically acceptable compound (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. d-nb.inforesearchgate.net The co-former can be selected to facilitate crystal formation through intermolecular interactions such as hydrogen bonding with the carboxylic acid group of this compound.

Once a suitable crystal is obtained, it is exposed to an intense beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. wikipedia.org This provides definitive proof of the molecule's absolute configuration, as well as detailed information on bond lengths, bond angles, and intermolecular interactions.

Table 3: Illustrative Crystallographic Data for a Chiral Derivative

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.12 Å, b = 12.34 Å, c = 15.67 Å
Flack parameter0.02(3)
R-factor0.035

Note: This table is illustrative and does not represent actual data for a derivative of this compound. A Flack parameter close to zero for a known chirality of the derivatizing agent would confirm the absolute configuration of the target molecule.

Applications of 2 3r Oxolan 3 Yl Oxyacetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Strategic Use in Asymmetric Total Synthesis of Complex Molecules

The inherent chirality of 2-[(3R)-Oxolan-3-yl]oxyacetic acid makes it a powerful tool for chemists aiming to construct complex natural products and other intricate molecular architectures. rsc.orgmdpi.comrsc.orgthegauntgroup.comtechexplorist.com The precise spatial arrangement of its atoms provides a starting point for controlling the stereochemistry of subsequent reaction steps, a critical factor in the synthesis of biologically active compounds.

The robust nature of the oxolane ring ensures its stability throughout multi-step synthetic sequences, while the carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the methodical construction of complex frameworks with a high degree of stereochemical control.

Precursor for Enantiopure Heterocyclic Frameworks and Polycyclic Structures

The structural features of this compound make it an ideal starting material for the synthesis of more elaborate enantiopure heterocyclic and polycyclic systems. rsc.orgmdpi.comresearchgate.netsioc-journal.cnbeilstein-journals.org The term "enantiopure" signifies that the resulting molecules consist of a single enantiomer, which is often crucial for their desired biological activity.

The synthesis of these complex structures frequently involves a series of chemical transformations that build upon the chiral scaffold provided by the starting material. For instance, the carboxylic acid can be used as a handle to initiate cyclization reactions, leading to the formation of new rings fused to the oxolane core. These reactions can be designed to proceed with high diastereoselectivity, meaning that the newly formed stereocenters are created in a controlled and predictable manner relative to the existing stereocenter of the oxolane ring.

Furthermore, the ether linkage in the molecule can be cleaved under specific conditions to unmask a hydroxyl group, providing another point for functionalization and ring formation. This strategic unmasking allows for the sequential construction of intricate polycyclic systems that would be challenging to assemble through other methods. The ability to generate diverse and complex molecular architectures from this single chiral precursor highlights its significance in modern synthetic chemistry.

Design Element for Molecular Scaffolds with Tunable Properties

In the field of medicinal chemistry and materials science, there is a growing interest in the development of molecular scaffolds that can be systematically modified to fine-tune their properties. nih.govmdpi.comresearchgate.netmdpi.combiorxiv.org this compound serves as an excellent design element for creating such scaffolds. Its rigid oxolane ring provides a defined three-dimensional structure, while the carboxylic acid and the potential for modification on the ring itself offer sites for diversification.

By attaching different chemical moieties to these points, chemists can create libraries of related compounds with varying physical, chemical, and biological properties. For example, by converting the carboxylic acid to a series of amides with different amine partners, it is possible to systematically alter the polarity, solubility, and hydrogen-bonding capabilities of the resulting molecules. This approach is invaluable in drug discovery, where the goal is to optimize the interaction of a molecule with a biological target.

Moreover, the chiral nature of the scaffold can be used to probe the stereochemical requirements of biological receptors. By synthesizing and testing both enantiomers of a particular scaffold, researchers can gain insights into the specific three-dimensional arrangement of functional groups that is necessary for optimal activity. This ability to create diverse and tunable molecular scaffolds from a single chiral building block is a testament to its utility in modern chemical research.

Role in the Synthesis of Chiral Intermediates for Complex Molecule Construction

Beyond its direct incorporation into the final target molecule, this compound plays a crucial role as a precursor for the synthesis of other valuable chiral intermediates. core.ac.ukmagtech.com.cnmdpi.commdpi.compolimi.it These intermediates, which are themselves chiral molecules, can then be used in the construction of a wide range of complex molecules, including pharmaceuticals and other biologically active compounds.

The transformation of this compound into these intermediates often involves a few key chemical steps. For example, the carboxylic acid can be reduced to an alcohol, which can then be converted into a leaving group, such as a tosylate or a halide. This new functional group can then participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Alternatively, the oxolane ring can be opened to generate a diol, which can then be further manipulated to create a variety of chiral synthons. The ability to generate a diverse array of chiral intermediates from a single, readily available starting material makes this compound a highly valuable and versatile tool for organic chemists.

Computational Chemistry and Theoretical Investigations on 2 3r Oxolan 3 Yl Oxyacetic Acid

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and electronic characteristics of molecules like 2-[(3R)-Oxolan-3-yl]oxyacetic acid.

Conformational Analysis:

The flexibility of the oxolane ring and the side chain of this compound gives rise to multiple possible conformations. DFT calculations can be employed to identify the most stable conformers by optimizing their geometries and calculating their relative energies. nih.gov This analysis involves exploring the potential energy surface by systematically rotating the rotatable bonds. The resulting low-energy conformers provide a picture of the molecule's preferred shapes in different environments. researchgate.net For instance, a study on a dipeptide demonstrated that out of 243 possible conformers, only 87 were stable, with the rest migrating to more stable geometries. nih.gov The relative populations of these conformers can be estimated using Boltzmann statistics based on their calculated energies. csic.es

Electronic Properties:

DFT calculations also provide a wealth of information about the electronic properties of the molecule. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chimicatechnoacta.rubiointerfaceresearch.com A smaller gap generally suggests higher reactivity. chimicatechnoacta.ruresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. biointerfaceresearch.com

Table 1: Calculated Quantum Chemical Parameters for a Hypothetical Oxolane Derivative
ParameterValue
EHOMO (eV)-6.9012
ELUMO (eV)-2.6966
Energy Gap (ΔE) (eV)4.2046
Dipole Moment (Debye)4.0698
Electronegativity (χ) (eV)4.95
Global Hardness (η) (eV)1.44
Global Softness (S) (eV-1)0.35
Electrophilicity Index (ω) (eV)8.50

Molecular Dynamics and Docking Simulations for Understanding Molecular Interactions and Binding Affinity Assessment

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study how molecules like this compound interact with biological targets, such as proteins. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of molecular systems over time. mpg.de By simulating the movements of atoms and molecules, MD can reveal how this compound behaves in a biological environment, such as in water or near a cell membrane. mdpi.commdpi.com These simulations can help to:

Explore Conformational Changes: MD simulations can show how the molecule and its target protein change their shapes upon binding. nih.gov

Assess Stability: The stability of the complex formed between the molecule and its target can be evaluated over the simulation time. mdpi.com

Identify Key Interactions: MD can highlight the important non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov

Molecular Docking Simulations:

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking can be used to:

Predict Binding Modes: Docking algorithms can generate various possible binding poses of the molecule within the active site of a target protein. nih.gov

Estimate Binding Affinity: Scoring functions are used to estimate the binding affinity for each pose, helping to identify the most likely binding mode. nih.gov

Guide Drug Design: The insights gained from docking studies can inform the design of new derivatives with improved binding affinity and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for a Ligand with a Target Protein
LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
This compound (hypothetical)Protein X-7.678Arg149, Cys113, Cys116, Leu147

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies for Related Oxolane Structures

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) studies are valuable for understanding the properties of a series of related compounds, such as oxolane derivatives. researchgate.net

Chemoinformatics:

Chemoinformatics involves the use of computational methods to analyze chemical data. researchgate.net For oxolane derivatives, chemoinformatic analyses can be used to:

Analyze Structural Diversity: Assess the range of chemical structures within a library of oxolane compounds.

Identify Privileged Scaffolds: Determine if the oxolane ring is a common structural motif in molecules with a particular biological activity.

Cluster Compounds: Group similar molecules together based on their structural features, which can help in selecting a diverse set of compounds for experimental testing.

Quantitative Structure-Property Relationship (QSPR):

QSPR is a computational method that aims to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties. unimore.it For oxolane derivatives, QSPR models can be developed to predict properties such as:

Boiling point unimore.it

Density unimore.it

Viscosity unimore.it

Solubility bohrium.com

Distribution coefficient nih.gov

These models are typically built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression or machine learning algorithms, to find a correlation with the experimental property. bohrium.comnih.gov A robust QSPR model can be used to predict the properties of new, unsynthesized oxolane derivatives, thereby saving time and resources. bohrium.com

Application of Machine Learning and Artificial Intelligence in Retrosynthetic Planning for Oxolan-3-yl Derivatives

Identify Key Disconnections: Suggest strategic bond-breaking steps to simplify the target molecule. mit.edu

Propose Reaction Steps: Recommend specific chemical reactions to achieve the desired transformations. mdpi.com

Evaluate Synthetic Pathways: Assess the feasibility and efficiency of different synthetic routes based on factors like reaction yield, cost, and safety. researchgate.net

Several AI approaches are employed in retrosynthesis:

Template-Based Models: These models use a predefined set of reaction templates to identify possible retrosynthetic steps. arxiv.org

Sequence-to-Sequence (Seq2Seq) Models: Inspired by natural language processing, these models treat molecules as sequences of characters (like SMILES strings) and learn to "translate" a product molecule into its reactants. mit.eduengineering.org.cn

Graph-Based Models: These models represent molecules as graphs and use graph neural networks to learn the patterns of chemical reactions. d-nb.info

Q & A

Q. Basic Protocol :

  • Use fume hoods and PPE (nitrile gloves, lab coat).
  • Store at -20°C under nitrogen to prevent hydrolysis of the oxetane ring .
    Advanced Hazard Mitigation :
  • Monitor for respiratory irritation (NIOSH-approved respirators with organic vapor cartridges if airborne particles exceed 5 mg/m³) .
  • Spill management: Neutralize with sodium bicarbonate, then absorb with vermiculite .

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